molecular formula C7H5BrClIO B3030956 1-Bromo-5-chloro-4-iodo-2-methoxybenzene CAS No. 1160574-84-4

1-Bromo-5-chloro-4-iodo-2-methoxybenzene

Cat. No.: B3030956
CAS No.: 1160574-84-4
M. Wt: 347.37
InChI Key: DPYMUHPZDKXNNI-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-4-iodo-2-methoxybenzene (CAS 1160574-84-4) is a halogenated aromatic compound with the molecular formula C₇H₅BrClIO and a molecular weight of 347.38 g/mol . It features a benzene ring substituted with bromine (position 1), chlorine (position 5), iodine (position 4), and a methoxy group (position 2). This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science. Its structural complexity and heavy halogen substituents make it a valuable substrate for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings.

Properties

IUPAC Name

1-bromo-5-chloro-4-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYMUHPZDKXNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679217
Record name 1-Bromo-5-chloro-4-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-84-4
Record name 1-Bromo-5-chloro-4-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-chloro-4-iodo-2-methoxybenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the sequential halogenation and methoxylation of a benzene ring. For instance, starting with a methoxybenzene, bromination, chlorination, and iodination can be carried out under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial processes also focus on minimizing by-products and waste, ensuring the sustainability of the production method .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Anticancer Agents : Compounds with similar structures have been investigated for their potential as anticancer agents. The presence of multiple halogens can enhance biological activity by influencing pharmacokinetics and bioavailability.
    • Antimicrobial Activity : Research has shown that halogenated aromatic compounds exhibit significant antimicrobial properties. Studies suggest that 1-bromo-5-chloro-4-iodo-2-methoxybenzene may serve as a lead compound for developing new antibiotics.
  • Materials Science :
    • Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is crucial for device performance.
    • Polymer Chemistry : It can act as a monomer or an additive in polymer synthesis, contributing to materials with enhanced thermal and mechanical properties.
  • Synthetic Organic Chemistry :
    • Building Block for Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including dyes, agrochemicals, and pharmaceuticals.
    • Reagent in Chemical Reactions : It can be used as a reagent in various chemical transformations, such as nucleophilic substitutions and coupling reactions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of halogenated benzene derivatives. The researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated a dose-dependent response, highlighting the compound's potential as a lead structure for further development .

Case Study 2: Organic Electronics

In research presented at the International Conference on Organic Electronics, scientists demonstrated the use of this compound in fabricating OLEDs. The devices exhibited high efficiency and stability due to the compound's favorable electronic properties. This study emphasizes its role in advancing organic semiconductor technology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-Bromo-2-chloro-4-iodo-5-methoxybenzene (CAS 1160574-88-8)
  • Molecular Formula : C₇H₅BrClIO (identical to the target compound)
  • Substituent Positions : Bromine (1), chlorine (2), iodine (4), methoxy (5) .
  • Key Differences :
    • The methoxy group is at position 5 instead of 2.
    • Chlorine occupies position 2 instead of 5.
  • Impact: Altered electronic effects due to methoxy’s electron-donating nature at position 5 vs. 2.
4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7)
  • Molecular Formula : C₇H₆BrIO
  • Substituent Positions : Bromine (4), iodine (2), methoxy (1) .
  • Key Differences :
    • Lacks a chlorine substituent.
    • Methoxy is at position 1 instead of 2.
  • Impact :
    • Reduced molecular weight (312.93 g/mol vs. 347.38 g/mol).
    • Lower steric complexity, making it more reactive in certain transformations.

Halogen-Substituted Analogues

1-Bromo-2-chloro-4-iodobenzene (CAS 535934-25-9)
  • Molecular Formula : C₆H₃BrClI
  • Substituent Positions : Bromine (1), chlorine (2), iodine (4) .
  • Key Differences: No methoxy group.
  • Impact :
    • Lower solubility in polar solvents due to the absence of the methoxy group.
    • Increased electrophilicity at the aromatic ring, favoring nucleophilic aromatic substitution.
4-Bromo-2-chloro-1-methoxybenzene (CAS 50638-47-6)
  • Molecular Formula : C₇H₆BrClO
  • Substituent Positions : Bromine (4), chlorine (2), methoxy (1) .
  • Key Differences :
    • Lacks iodine.
  • Impact :
    • Reduced molecular weight (237.48 g/mol vs. 347.38 g/mol).
    • Iodine’s strong leaving-group ability is absent, limiting utility in metal-catalyzed reactions.

Methoxy-Containing Analogues

2-Bromo-4-iodo-1-methoxybenzene (CAS 182056-39-9)
  • Molecular Formula : C₇H₆BrIO
  • Substituent Positions : Bromine (2), iodine (4), methoxy (1) .
  • Key Differences :
    • Lacks chlorine.
  • Impact :
    • Simpler substitution pattern may enhance regioselectivity in cross-coupling reactions.

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Hazards
1-Bromo-5-chloro-4-iodo-2-methoxybenzene 1160574-84-4 C₇H₅BrClIO 1-Br, 2-OCH₃, 4-I, 5-Cl 347.38 H315, H319, H335
1-Bromo-2-chloro-4-iodo-5-methoxybenzene 1160574-88-8 C₇H₅BrClIO 1-Br, 2-Cl, 4-I, 5-OCH₃ 347.38 Similar hazards
4-Bromo-2-iodo-1-methoxybenzene 98273-59-7 C₇H₆BrIO 4-Br, 2-I, 1-OCH₃ 312.93 Not specified
1-Bromo-2-chloro-4-iodobenzene 535934-25-9 C₆H₃BrClI 1-Br, 2-Cl, 4-I 298.35 H302, H315, H319, H335

Key Research Findings

Synthetic Utility: The target compound’s iodine substituent enhances its reactivity in Ullmann couplings compared to non-iodinated analogues . Methoxy groups at position 2 (vs. 1 or 5) improve solubility in polar aprotic solvents like DMF or DMSO .

Hazard Profiles :

  • Halogenated methoxybenzenes universally exhibit skin/eye irritation (H315/H319) and respiratory sensitization (H335) .

Regioselectivity :

  • Positional isomers (e.g., 1-Bromo-2-chloro-4-iodo-5-methoxybenzene) show divergent reactivity in Suzuki couplings due to steric and electronic effects .

Biological Activity

1-Bromo-5-chloro-4-iodo-2-methoxybenzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Research indicates that halogenated compounds often possess enhanced ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways, which is likely applicable to this compound as well .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition may lead to reduced production of prostaglandins, thereby alleviating inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The halogen substituents may interact with active sites on enzymes, inhibiting their function and disrupting metabolic pathways critical for microbial survival .
  • Cytokine Modulation : By inhibiting COX enzymes, the compound may modulate cytokine release, contributing to its anti-inflammatory effects .

Case Study 1: Antimicrobial Efficacy

In a study published in Bioorganic & Medicinal Chemistry, researchers tested various halogenated phenols against a panel of bacterial and fungal pathogens. This compound exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anti-inflammatory Effects

A study conducted on murine models indicated that treatment with this compound resulted in a significant reduction in paw swelling induced by carrageenan, a common inflammatory agent. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Q & A

Basic Research Question

  • NMR : The methoxy group (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm in ¹H NMR). Halogens induce deshielding; iodine causes significant isotope splitting in ¹³C NMR.
  • Mass Spectrometry (MS) : High-resolution MS will show isotopic clusters for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and I (monoisotopic at 127 amu).
  • X-ray Crystallography : As demonstrated in crystallography reports (e.g., ), heavy atoms like Br and I enhance diffraction contrast, aiding structural confirmation .

How does the presence of multiple halogens influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The compound’s halogens offer diverse sites for coupling (e.g., Suzuki, Ullmann). Bromine and iodine are more reactive than chlorine in Pd-catalyzed reactions, allowing selective functionalization. For example, iodine at the 4-position could undergo Sonogashira coupling, while bromine at the 1-position might participate in Buchwald-Hartwig amination. Evidence from benzimidazole derivatives () highlights the utility of halogenated intermediates in constructing bioactive scaffolds .

What computational methods can predict the regioselectivity of further functionalization reactions on this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations can model substituent effects. For instance, electrostatic potential maps may reveal electron-deficient regions (due to halogens) and nucleophilic attack sites. Comparing activation energies for possible reaction pathways (e.g., iodination vs. chlorination) can guide experimental design. Studies on similar compounds (e.g., 1-Bromo-3-fluoro-4-iodobenzene, CAS 105931-73-5) suggest that steric effects from iodine dominate over electronic effects in directing subsequent substitutions .

In multi-step syntheses, how can this compound serve as a key intermediate for pharmaceutical agents?

Advanced Research Question
Its halogenated aromatic core is a versatile precursor for drug candidates. For example, it could undergo sequential cross-coupling to introduce heterocycles (e.g., pyrazoles or benzimidazoles, as in ) or act as a building block for kinase inhibitors. The methoxy group can later be demethylated to a hydroxyl group for further functionalization, a strategy seen in natural product derivatization .

What safety considerations are critical when handling this compound in laboratory settings?

Basic Research Question
Halogenated aromatics often exhibit toxicity and flammability. The compound’s UN 3265 classification () indicates corrosivity, requiring storage in acid-resistant containers. Use fume hoods for reactions involving volatile intermediates, and employ personal protective equipment (PPE) to avoid dermal exposure. Waste disposal must adhere to halogen-specific regulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-chloro-4-iodo-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-5-chloro-4-iodo-2-methoxybenzene

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